molecular formula C16H14N2O B5813363 N-(4-cyanophenyl)-3,5-dimethylbenzamide CAS No. 700850-49-3

N-(4-cyanophenyl)-3,5-dimethylbenzamide

Cat. No.: B5813363
CAS No.: 700850-49-3
M. Wt: 250.29 g/mol
InChI Key: AGTBNJTVHJFOPM-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-3,5-dimethylbenzamide is a synthetic benzamide derivative characterized by a 3,5-dimethyl-substituted benzoyl group linked to a 4-cyanophenylamine moiety. Its synthesis typically involves coupling 3,5-dimethylbenzoic acid derivatives with substituted anilines, as exemplified by its preparation via substitution of N-(3,5-dimethylphenyl)-4-hydroxybenzamide with N-(4-cyanophenyl)-2-(4-hydroxyphenyl)acetamide, yielding a white solid with 64.9% efficiency .

Properties

IUPAC Name

N-(4-cyanophenyl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-11-7-12(2)9-14(8-11)16(19)18-15-5-3-13(10-17)4-6-15/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTBNJTVHJFOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358734
Record name N-(4-cyanophenyl)-3,5-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700850-49-3
Record name N-(4-cyanophenyl)-3,5-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-3,5-dimethylbenzamide typically involves the reaction of 4-cyanobenzoic acid with 3,5-dimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the amide group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide, alkyl halides for alkylation reactions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted benzamides or phenyl derivatives.

Scientific Research Applications

N-(4-cyanophenyl)-3,5-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs of N-(4-cyanophenyl)-3,5-dimethylbenzamide, highlighting differences in substituents, pharmacological targets, and biological activity:

Compound Name Core Structure Key Substituents Pharmacological Target Key Findings Reference
This compound 3,5-dimethylbenzamide 4-cyanophenyl Radiotherapy sensitizer 64.9% synthesis yield; enhances radiotherapy efficacy in vitro
LMK-235 (N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide) 3,5-dimethylbenzamide Hydroxamic acid chain HDAC4/5 inhibitor IC₅₀ = 0.15 µM (HDAC4); equipotent to pan-HDAC inhibitors like SAHA
Entinostat (MS-275) Benzamide Pyridylmethylamino group Class I HDAC inhibitor Orally bioavailable; clinical use in cancer therapy
Compound 1x (N-(2-(butylamino)-2-oxoethyl)-N-(4-(hydroxycarbamoyl)benzyl)-3,5-dimethylbenzamide) 3,5-dimethylbenzamide Butylamino, hydroxycarbamoyl HDAC inhibitor 68% synthesis yield; 98.9% purity; potent anti-proliferative activity
Compound 2j (N-(2-(benzylamino)-2-oxoethyl)-N-(4-(hydroxycarbamoyl)benzyl)-3,5-dimethylbenzamide) 3,5-dimethylbenzamide Benzylamino, hydroxycarbamoyl HDAC inhibitor 77% synthesis yield; >99% purity; improved cytotoxicity

Key Comparative Insights

Structural Modifications and Activity

  • Electron-Withdrawing vs. Hydrophilic Groups: The 4-cyanophenyl group in the target compound contrasts with the hydroxamic acid moiety in LMK-234. While the cyano group enhances lipophilicity and membrane permeability, the hydroxamic acid in LMK-235 directly chelates zinc in HDAC catalytic sites, explaining its superior enzymatic inhibition .
  • Substituent Flexibility: Compounds like 1x and 2j feature alkyl or aromatic amino groups, which improve solubility and target engagement. For example, the benzyl group in 2j increases HDAC binding affinity compared to the butyl group in 1x .

Pharmacological Efficacy

  • Radiotherapy Sensitization: this compound demonstrates specific utility in enhancing radiotherapy effects, likely due to its ability to disrupt DNA repair pathways. In contrast, HDAC inhibitors like LMK-235 and entinostat act via epigenetic modulation, reversing chemoresistance in cancer cells .
  • Enzyme Inhibition Potency: LMK-235 shows nanomolar-range inhibition of HDAC4/5, outperforming the target compound in enzymatic assays but lacking radiotherapy-specific applications .

Toxicity and Selectivity

  • The 4-cyanophenyl derivative exhibits lower off-target toxicity compared to hydroxamic acid-based inhibitors (e.g., LMK-235), which may cause hematological side effects due to pan-HDAC activity .
  • Compound 2j, with a benzyl group, shows higher selectivity for cancer cells over normal cells compared to its fluorobenzyl analog (2m), emphasizing the role of substituent polarity in toxicity profiles .

Biological Activity

N-(4-cyanophenyl)-3,5-dimethylbenzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H16N2O
  • Molecular Weight : Approximately 252.31 g/mol
  • Structural Features : The compound features a benzamide structure with a cyanophenyl group at the para position and two methyl groups attached to the nitrogen atom. This unique substitution pattern is believed to enhance its reactivity and biological activity.

This compound interacts with various biological targets, including enzymes and receptors. Its mechanism of action typically involves:

  • Binding Affinity : The compound can form hydrogen bonds and engage in hydrophobic interactions with target proteins, modulating their activity.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in critical biological pathways, particularly those associated with cell proliferation and inflammation.
  • Cellular Pathways : Studies suggest that it may affect pathways such as PI3K/AKT, which are crucial in cancer cell survival and proliferation .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : The compound has been evaluated for its ability to inhibit the growth of various bacteria and fungi.
  • Anti-inflammatory Effects : Preliminary studies suggest it may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Anticancer Activity : In vitro studies have shown promising results against several cancer cell lines, indicating potential as a therapeutic agent in oncology.

In Vitro Studies

Several studies have assessed the biological activity of this compound:

  • Cytotoxicity Assays : The compound demonstrated significant cytotoxic effects against MDA-MB-231 breast cancer cells, leading to apoptosis and cell cycle arrest at the G0/G1 phase .
  • Mechanistic Insights : Western blot analyses indicated that treatment with this compound resulted in decreased levels of anti-apoptotic proteins (Bcl-2) and increased levels of pro-apoptotic factors (Bax) and caspase-3, suggesting a shift towards apoptosis in treated cells .

Comparative Analysis with Similar Compounds

Compound NameStructural CharacteristicsNotable Biological Properties
N-(4-cyanophenyl)benzamideCyanophenyl group at para positionAntibacterial activity
N-(4-cyanophenyl)-3,4-dimethylbenzamideDimethyl substitution on benzene ringPotential anti-cancer properties
N-(4-methoxyphenyl)benzamideMethoxy group instead of cyanideAnti-inflammatory properties

The unique structural features of this compound contribute to its distinct biological activities compared to related compounds.

Case Studies

  • Anticancer Research : A study highlighted the potential of this compound as an anticancer agent through its ability to induce apoptosis in cancer cells via modulation of the PI3K/AKT signaling pathway .
  • Antimicrobial Evaluation : Another investigation focused on its antimicrobial properties against various pathogens, showing effective inhibition rates that warrant further exploration for therapeutic applications.

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